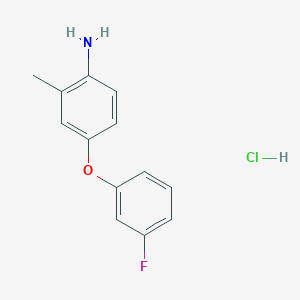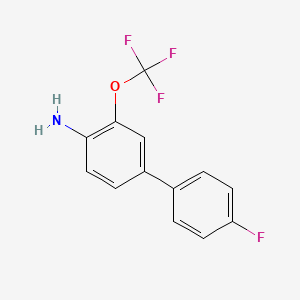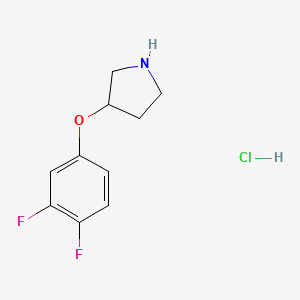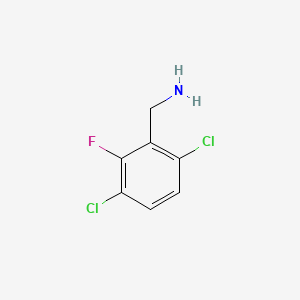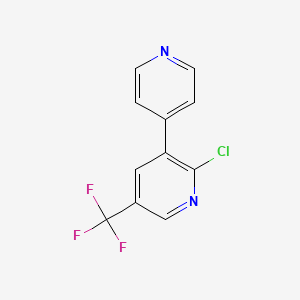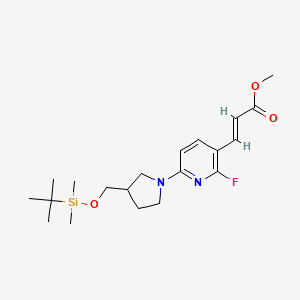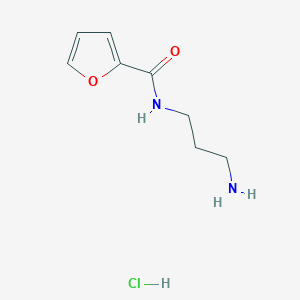
Furan-2-carboxylic acid (3-amino-propyl)-amidehydrochloride
Vue d'ensemble
Description
“Furan-2-carboxylic acid (3-amino-propyl)-amidehydrochloride” is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isNCCCNC(=O)c1ccco1 . This indicates that the compound contains a furan ring (c1ccco1) attached to a carboxylic acid amide group (NC(=O)) and a propylamine group (NCCC). Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.65 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
Furan-2-carboxylic acid is a crucial intermediate in the synthesis of complex molecules, such as pilocarpine, a medication used to treat dry mouth and glaucoma. Through a series of chemical transformations, including esterification, hydrogenation, and enzymatic hydrolysis, researchers have developed methods to synthesize both enantiomers of pilocarpine, highlighting the versatility of furan derivatives in pharmaceutical synthesis (Schmidt et al., 2021).
Development of Bio-based Chemicals
Research into the controlled synthesis of furan carboxylic acids from bio-based precursors like 5-hydroxymethylfurfural (HMF) has significant implications for the pharmaceutical and polymer industries. Using a dual-enzyme cascade system, scientists have achieved high yields of furan carboxylic acids, demonstrating the potential of these compounds as biobased building blocks (Jia et al., 2019).
Catalysis and Organic Synthesis
The catalytic properties of furan-2-carboxylic acid derivatives are explored in the synthesis of amides and esters under microwave-assisted conditions, offering an efficient pathway for generating furfural derivatives with significant potential in organic synthesis and material science (Janczewski et al., 2021).
Biocatalysis for Furan Derivatives
Biocatalytic processes have been developed for the efficient production of furan carboxylic acids, demonstrating the high substrate tolerance and productivity of engineered whole-cell biocatalysts. These advancements underscore the potential of biocatalysis in enhancing the sustainability and efficiency of chemical production processes (Zhang et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-aminopropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRGEOMCBADCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



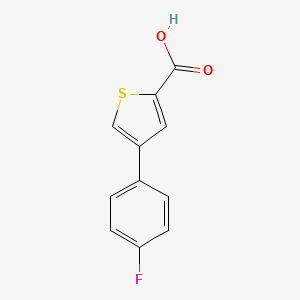

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)
